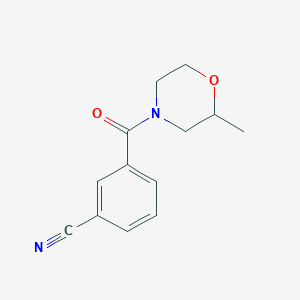
2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide, also known as BDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BDP is a derivative of pyrazole, a heterocyclic organic compound that is commonly found in pharmaceuticals and agrochemicals. BDP has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide is not fully understood. However, it has been suggested that 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide may inhibit the activity of certain enzymes that are involved in cell growth and proliferation. It has also been suggested that 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair. 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways, such as the p53 pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of using 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide is its potential toxicity. 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to have cytotoxic effects on normal cells, as well as cancer cells. Therefore, caution must be taken when using 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide in lab experiments.
Orientations Futures
There are several potential future directions for research involving 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop new derivatives of 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide that are more potent and selective in their anticancer activity. Additionally, 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide could be studied for its potential applications in other areas of research, such as neurobiology and immunology.
Conclusion:
2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of cancer biology. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research. While 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide has shown promise as a tool for studying cancer biology, caution must be taken when using it in lab experiments due to its potential toxicity.
Méthodes De Synthèse
2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide has been synthesized using various methods, including the reaction of 2-bromo-4'-nitroacetophenone with 2,5-dimethylpyrazole in the presence of a base, followed by reduction of the nitro group to an amino group. Another method involves the reaction of 2-bromo-4'-nitroacetophenone with 2,5-dimethylpyrazole in the presence of a reducing agent, such as sodium dithionite. The resulting compound is then treated with a base to form 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide.
Applications De Recherche Scientifique
2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide has been studied for its potential applications in scientific research. One such application is in the field of cancer research. 2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-bromo-N-(2,5-dimethylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O/c1-8-7-11(16(2)15-8)14-12(17)9-5-3-4-6-10(9)13/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVCNZFRUPPQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)


![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)


![6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridine-3-carbonitrile](/img/structure/B7469353.png)



![1-[(E)-2-methylpent-2-enoyl]piperidine-4-carboxylic acid](/img/structure/B7469382.png)